Methyl (3-bromo-1-benzothien-2-yl)acetate
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Overview
Description
Methyl (3-bromo-1-benzothien-2-yl)acetate: is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-bromo-1-benzothien-2-yl)acetate typically involves the bromination of benzothiophene followed by esterification. One common method is the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo derivative is then reacted with methyl chloroacetate in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl (3-bromo-1-benzothien-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted benzothiophene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield alcohols or other reduced derivatives .
Scientific Research Applications
Chemistry: Methyl (3-bromo-1-benzothien-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, benzothiophene derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound can be used to synthesize novel drug candidates targeting specific biological pathways .
Industry: The compound is also utilized in material science for the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
The mechanism of action of Methyl (3-bromo-1-benzothien-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and ester group can participate in binding interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
- Methyl 2-(2-bromo-1-benzothiophen-6-yl)acetate
- Methyl 2-(3-chloro-1-benzothiophen-2-yl)acetate
- Methyl 2-(3-fluoro-1-benzothiophen-2-yl)acetate
Uniqueness: Methyl (3-bromo-1-benzothien-2-yl)acetate is unique due to the presence of the bromine atom at the 3-position of the benzothiophene ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9BrO2S |
---|---|
Molecular Weight |
285.155 |
IUPAC Name |
methyl 2-(3-bromo-1-benzothiophen-2-yl)acetate |
InChI |
InChI=1S/C11H9BrO2S/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5H,6H2,1H3 |
InChI Key |
LPGHEMHSLOXLQB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C2=CC=CC=C2S1)Br |
Origin of Product |
United States |
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